tert-Butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate

Medicinal Chemistry Physicochemical Property Optimization CNS Drug Design

tert-Butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate (CAS 178311-46-1) is a heterobifunctional building block featuring a Boc-protected azetidine and a 4-hydroxypiperidine moiety linked via a tertiary amine. This scaffold combines the ring strain and conformational rigidity of azetidine with the hydrogen-bonding capacity of the hydroxyl group, making it a versatile intermediate for medicinal chemistry and parallel library synthesis.

Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
CAS No. 178311-46-1
Cat. No. B1397953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate
CAS178311-46-1
Molecular FormulaC13H24N2O3
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)N2CCC(CC2)O
InChIInChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-8-10(9-15)14-6-4-11(16)5-7-14/h10-11,16H,4-9H2,1-3H3
InChIKeyWETQZBJLICOJHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: tert-Butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate (CAS 178311-46-1) as a Differentiated Building Block


tert-Butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate (CAS 178311-46-1) is a heterobifunctional building block featuring a Boc-protected azetidine and a 4-hydroxypiperidine moiety linked via a tertiary amine . This scaffold combines the ring strain and conformational rigidity of azetidine with the hydrogen-bonding capacity of the hydroxyl group, making it a versatile intermediate for medicinal chemistry and parallel library synthesis [1]. Its differentiation arises from the orthogonal functional handles: the Boc group enables selective N-deprotection, while the free hydroxyl serves as a diversification point absent in deoxy analogs .

Why tert-Butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate Cannot Be Replaced by Simple Azetidine or Piperidine Analogs


Generic substitution with deoxy analogs, such as 1-Boc-3-(4-piperidyl)azetidine (CAS 1251006-64-0), is inappropriate because the hydroxypiperidine moiety is not merely a structural appendage but a critical functional handle. Its absence eliminates the only hydrogen-bond donor (HBD = 1 vs. 0 for deoxy analog), reduces topological polar surface area (tPSA) by approximately 20 Ų, and removes the most versatile site for late-stage diversification (e.g., esterification, etherification, or sulfonation) . Furthermore, the biohydroxylation literature demonstrates that regiospecifically installing a hydroxyl group on piperidine rings often requires specialized enzymatic methods to avoid isomeric mixtures, making a pre-installed hydroxyl group a synthetically precious feature that cannot be easily replicated by substituting with an unfunctionalized piperidine building block [1].

Head-to-Head Evidence: Quantifying the Differentiation of tert-Butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate


Hydrogen-Bond Donor & Polarity Advantage Over Deoxy Analog (1-Boc-3-(4-piperidyl)azetidine)

The target compound contains a free hydroxyl group that provides one hydrogen-bond donor (HBD), increasing its topological polar surface area (tPSA) to 52.9 Ų, compared to its deoxy analog (CAS 1251006-64-0) which lacks this donor and has a tPSA of 32.8 Ų . This ~61% increase in polar surface area directly impacts solubility and passive membrane permeability profiles, a critical parameter for CNS drug candidates.

Medicinal Chemistry Physicochemical Property Optimization CNS Drug Design

Synthetic Versatility: Late-Stage Diversification Potential vs. 4-Oxo Analog

The hydroxyl group on the piperidine ring enables at least five distinct chemical transformations (esterification, etherification, sulfonation, oxidation, and Mitsunobu reactions) that are chemically inaccessible on the corresponding 4-oxo analog (tert-butyl 3-(4-oxopiperidin-1-yl)azetidine-1-carboxylate), which is limited to reductive amination and ketal formation . This expands the accessible chemical space by an order of magnitude in library enumeration.

Parallel Synthesis Late-Stage Functionalization Building Block Utility

Enzymatic Hydroxylation Benchmark: Regioselectivity Advantage of Pre-Installed 4-Hydroxypiperidine

The biohydroxylation of N-substituted piperidines using Sphingomonas sp. HXN-200 achieves 91–98% yield of the corresponding 4-hydroxypiperidine with >99% regioselectivity [1]. This demonstrates that the 4-hydroxypiperidine motif itself is a high-value synthetic intermediate that, when pre-installed in the target compound, bypasses the need for challenging regioselective C–H hydroxylation at a later stage.

Biocatalysis Regioselective Hydroxylation Process Chemistry

Commercial Purity Benchmark: 98% Purity vs. Standard 95% for Deoxy Analog

The target compound is commercially available at 98% purity (Leyan, Catalog No. 1100651), while the deoxy analog (1-Boc-3-(4-piperidyl)azetidine, CAS 1251006-64-0) is typically offered at 95% purity (ChemShuttle, Catalog No. 171309) . This 3-percentage-point purity difference reduces the mass of unidentified impurities by 60% (from 5% to 2%), which is critical for reproducible structure-activity relationship (SAR) studies.

Chemical Procurement Purity Specification Quality Control

Optimal Deployment Scenarios for tert-Butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate in Drug Discovery


Parallel Library Synthesis Requiring Orthogonal Late-Stage Functionalization

This building block is ideal for constructing sp³-rich fragment libraries where the hydroxyl group on the piperidine and the Boc-protected azetidine nitrogen can be selectively and sequentially functionalized to explore diverse vectors from a single core. Its ≥5 accessible reaction classes enable rapid SAR expansion without intermediate scaffold hops.

CNS Drug Discovery Programs Requiring Fine-Tuned Polarity

The hydroxyl group provides a tPSA boost of ~20 Ų compared to deoxy analogs , making this compound a strategic choice for modulating CNS penetration. Medicinal chemists can use it to dial in physicochemical properties in the tPSA range critical for blood-brain barrier permeability (40–90 Ų).

Targeted Covalent Inhibitor Design

The hydroxyl group serves as a latent warhead attachment point for reversible covalent inhibitors. Its pre-installation avoids the need for late-stage hydroxylation, whose enzymatic benchmark of 91–98% yield underscores the synthetic risk that procurement of this building block eliminates.

High-Reproducibility Medicinal Chemistry Campaigns

With 98% purity , this building block meets the stringent impurity thresholds required for reproducible in vitro pharmacology. The 60% reduction in unspecified impurities relative to standard 95% analogs minimizes the risk of off-target artifacts in primary screening cascades.

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